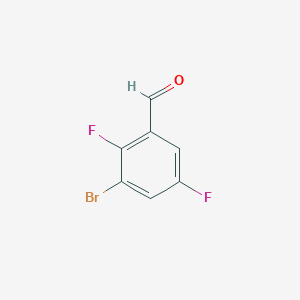

![molecular formula C10H11N3OS2 B2370194 5-{[(4-Methoxyphenyl)methyl]amino}-1,3,4-thiadiazole-2-thiol CAS No. 873790-27-3](/img/structure/B2370194.png)

5-{[(4-Methoxyphenyl)methyl]amino}-1,3,4-thiadiazole-2-thiol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“5-{[(4-Methoxyphenyl)methyl]amino}-1,3,4-thiadiazole-2-thiol” is a thiadiazole derivative . It is also used as a reactant in the synthesis of substituted thiadiazolyl (styryl)quinazolinones with anticonvulsant, sedative-hypnotic, and CNS depressant activities .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, novel 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-arylacetamide derivatives are synthesized efficiently in three steps in high isolated yields from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide . Another method involves the stepwise alkylation of the sulfur atom and acylation of the nitrogen atom .Molecular Structure Analysis

The molecular structure of “this compound” and similar compounds has been studied using various techniques. For example, molecular docking simulations were performed using AutoDock4 by docking all synthesized compounds and standard inhibitors into the crystal structure of Jack bean urease .Chemical Reactions Analysis

The chemical reactions involving “this compound” and similar compounds have been studied. For instance, the synthesized 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-arylacetamide derivatives were evaluated for their urease inhibitor activities .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, a compound synthesized in a study had a yield of 71%, melting point of 188–190°C, and was confirmed by 1H, 13C, 2D NMR and LC-MS spectra .Scientific Research Applications

Chemical Reactions and Synthesis

5-{[(1E)-(4-methoxyphenyl)methylene]amino}-1,3,4-thiadiazole-2-thiol reacts with trialkyl phosphites to yield dialkyl phosphonate adducts, demonstrating its reactivity in chemical synthesis. This process, including reactions with trisdialkylaminophosphines, leads to various new products, contributing to the development of complex molecular structures in chemistry (Arsanious et al., 2001).

Corrosion Inhibition

Thiadiazole derivatives like 2-amino-5-(2-methoxyphenyl)-1,3,4-thiadiazole (5-AMT) have been investigated as corrosion inhibitors for materials such as mild steel in acidic environments. These compounds exhibit high protection degrees, up to approximately 98%, making them significant in material sciences and engineering (Attou et al., 2020).

Anticancer Properties

Some thiadiazole compounds, including derivatives of 5-amino-1,3,4-thiadiazole-2-thiol, have been studied for their potential anticancer properties. These compounds have been shown to exhibit promising results in "60 lines screening" protocols, indicating their potential use in cancer treatment (Yushyn et al., 2022).

Antimicrobial and Antifungal Applications

1,3,4-Thiadiazole derivatives, including those related to the compound , have shown potential as antimicrobial and antifungal agents. This is evident from studies where various derivatives have been synthesized and tested against bacterial and fungal strains, showing moderate to high activity (Sah et al., 2014); (Ameen et al., 2017).

Mechanism of Action

Target of Action

The primary target of 5-{[(4-Methoxyphenyl)methyl]amino}-1,3,4-thiadiazole-2-thiol is the human adenosine A3 receptor . This receptor plays a crucial role in numerous physiological and pathological processes, including inflammation, cancer, and cardiovascular conditions .

Mode of Action

This compound acts as a potent and selective antagonist of the human adenosine A3 receptor . By binding to this receptor, it inhibits the action of adenosine, a naturally occurring purine nucleoside that plays a significant role in biochemical processes, such as energy transfer and signal transduction .

Biochemical Pathways

Adenosine signaling plays a key role in many physiological processes, including neurotransmission, inflammation, and immune responses .

Result of Action

The molecular and cellular effects of this compound’s action are likely to be diverse, given the wide-ranging roles of adenosine A3 receptors in human physiology. As an antagonist, this compound could potentially inhibit the effects of adenosine, leading to altered cellular responses in processes such as inflammation, neurotransmission, and possibly even tumor growth .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can impact the compound’s stability and its interaction with its target. Additionally, the compound’s efficacy can be influenced by the physiological environment within the body, including factors like the presence of other drugs, the patient’s metabolic state, and genetic factors .

Safety and Hazards

Future Directions

The future directions for the research on “5-{[(4-Methoxyphenyl)methyl]amino}-1,3,4-thiadiazole-2-thiol” and similar compounds could include further evaluation of their biological activities, such as their anticancer, anticonvulsant, antidiabetic, anti-inflammatory, antiviral, antihypertensive, and antimicrobial activities . Additionally, further studies could focus on improving the synthesis methods and exploring other potential applications of these compounds.

Properties

IUPAC Name |

5-[(4-methoxyphenyl)methylamino]-3H-1,3,4-thiadiazole-2-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3OS2/c1-14-8-4-2-7(3-5-8)6-11-9-12-13-10(15)16-9/h2-5H,6H2,1H3,(H,11,12)(H,13,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCTHJAIKZNBJAB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC2=NNC(=S)S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3OS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(2,6-dimethylphenyl)oxalamide](/img/structure/B2370112.png)

![N-(4-chlorophenyl)-4,5-dihydro-2H-benzo[g]indazole-2-carboxamide](/img/structure/B2370113.png)

![[4-(3,3,3-Trifluoropropoxy)phenyl]methanamine](/img/structure/B2370117.png)

![N-(3,4-dichlorophenyl)-2-[[4-methyl-5-[(1-methylpyrrol-2-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2370119.png)

![N-[2-(1H-benzimidazol-2-yl)phenyl]-3-phenylsulfanylpropanamide](/img/structure/B2370121.png)

![2-(2-(4-((2-nitrophenyl)sulfonyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2370124.png)

![2-chloro-N-[2-(2-methoxyethoxy)-5-(trifluoromethyl)phenyl]propanamide](/img/structure/B2370129.png)

![3-[4-(Methylsulfanyl)phenyl]-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]propan-1-one](/img/structure/B2370131.png)

![7,9-dimethyl-1-(2-methylbenzyl)-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2370132.png)